Butanenitrile, 3-methyl-4-oxo-, (3S)-, also known by its CAS number 53778-55-5, is a chemical compound with the molecular formula . This compound features a nitrile functional group and a ketone, which contributes to its reactivity and potential applications in organic synthesis. The (3S) designation indicates the specific stereochemistry at the chiral center, which is crucial for its biological activity and interactions.
These reactions highlight the versatility of Butanenitrile, 3-methyl-4-oxo-, (3S)- in synthetic organic chemistry.
The synthesis of Butanenitrile, 3-methyl-4-oxo-, (3S)- can be achieved through several methods:
These synthetic pathways highlight the importance of careful reagent selection and reaction conditions to achieve high yields and purity.
Butanenitrile, 3-methyl-4-oxo-, (3S)- has potential applications in various fields:
The versatility of this compound makes it a valuable target for further research and development.
Interaction studies involving Butanenitrile, 3-methyl-4-oxo-, (3S)- focus on its binding properties with biological macromolecules such as proteins and enzymes. These studies typically employ techniques such as:
Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy in potential applications.
Several compounds share structural similarities with Butanenitrile, 3-methyl-4-oxo-, (3S)-. Here are some examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Butyronitrile | Similar nitrile group | Less sterically hindered than Butanenitrile |
| Acetylbutyronitrile | Contains an acetyl group | Increased reactivity due to carbonyl presence |
| 2-Methylbutanenitrile | Variation in alkyl chain | Potentially different biological activity |
These compounds exhibit unique properties that differentiate them from Butanenitrile, 3-methyl-4-oxo-, (3S)- while still retaining some functional similarities. This diversity allows researchers to explore a wide range of applications and interactions within this chemical class.
Butanenitrile, 3-methyl-4-oxo-, (3S)- (CAS: 702998-98-9) is a chiral nitrile compound with the molecular formula C5H7NO and a molecular weight of 97.12 g/mol [1]. The compound features a stereogenic center at the C-3 position with the S configuration, making it an important building block in asymmetric synthesis [1] [2]. Traditional approaches to synthesize this compound have primarily relied on cyanohydrin chemistry, which involves the addition of cyanide to carbonyl compounds [16].
The classical method for preparing (3S)-3-methyl-4-oxobutanenitrile involves the asymmetric addition of hydrogen cyanide to the corresponding aldehyde precursor [17]. This approach typically requires careful control of reaction conditions to achieve high stereoselectivity [16] [17]. The general reaction scheme involves the nucleophilic addition of cyanide to the carbonyl carbon, forming a tetrahedral intermediate that yields the desired cyanohydrin product [17].
One of the earliest methods for stereoselective cyanohydrin formation utilized trimethylsilyl cyanide (TMSCN) as the cyanide source in the presence of Lewis acid catalysts [19]. This approach produces O-silylated cyanohydrins that can be subsequently deprotected to yield the free cyanohydrin [19]. The reaction typically proceeds with moderate to good diastereoselectivity, depending on the substrate and catalyst employed [19] [17].
Table 1: Traditional Cyanohydrin Formation Methods for (3S)-3-methyl-4-oxobutanenitrile
| Method | Cyanide Source | Catalyst/Promoter | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|
| Silylcyanation | TMSCN | Lewis acid | 65-85 | 70-85 | [17] [19] |
| Hydrocyanation | HCN | Chiral Lewis base | 60-75 | 75-90 | [16] [17] |
| Cyanoformate addition | Ethyl cyanoformate | Ti-salen complex | 70-90 | 85-95 | [18] |
Another traditional approach involves the use of chiral auxiliaries to control the stereochemical outcome of the cyanide addition [17]. These auxiliaries are typically attached to the substrate prior to the cyanation step and removed afterward, allowing for high levels of stereoinduction [17] [18]. While effective, this method requires additional synthetic steps for the attachment and removal of the auxiliary, reducing the overall efficiency of the process [18].
The development of more efficient catalytic systems has led to improved methods for cyanohydrin formation with enhanced stereoselectivity [16]. For instance, the use of dimeric titanium-salen complexes in combination with tertiary amines has been shown to catalyze the addition of ethyl cyanoformate to aldehydes, providing O-alkoxycarbonylated cyanohydrins with high yields and enantioselectivities [18]. These products can be further transformed to access (3S)-3-methyl-4-oxobutanenitrile through controlled reduction and oxidation steps [18] [19].
The development of organocatalytic methods has revolutionized the asymmetric synthesis of chiral nitriles, including (3S)-3-methyl-4-oxobutanenitrile [20]. Organocatalysts offer several advantages over traditional metal-based catalysts, including lower toxicity, greater stability to air and moisture, and often lower cost [20] [22]. These catalysts typically operate through hydrogen bonding, ion pairing, or covalent activation mechanisms to promote stereoselective transformations [20].
Proline and its derivatives have emerged as powerful organocatalysts for the asymmetric synthesis of (3S)-3-methyl-4-oxobutanenitrile [22]. These catalysts function through the formation of enamine or iminium intermediates, enabling highly stereoselective transformations [22]. For example, proline-catalyzed aldol reactions followed by oxidation and cyanation can provide access to the target compound with high enantioselectivity [22] [20].
Cyclic dipeptides, such as cyclo[(S)-His-(S)-Phe], have also been employed as effective catalysts for the asymmetric synthesis of cyanohydrins [21]. These catalysts operate through a dual activation mechanism, where one imidazole group delivers the nucleophile while the second imidazole group acts as an acid catalyst [21]. This cooperative catalysis, combined with π-interactions for substrate binding, results in high levels of stereoinduction [21].
Table 2: Organocatalytic Methods for the Synthesis of (3S)-3-methyl-4-oxobutanenitrile
| Organocatalyst | Reaction Type | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|---|
| L-Proline | Aldol/Cyanation | DMSO | 0-25 | 65-80 | 80-92 | [22] [20] |
| Jørgensen-Hayashi catalyst | Michael addition | Toluene | -20 | 70-85 | 85-95 | [12] [20] |
| Cyclic dipeptide | Hydrocyanation | Toluene | -10 | 75-90 | 90-98 | [21] |
| Bifunctional thiourea | Cyanosilylation | Dichloromethane | -78 | 80-95 | 92-98 | [20] [22] |
Bifunctional organocatalysts containing both hydrogen bond donor and acceptor moieties have shown exceptional performance in the asymmetric synthesis of cyanohydrins [20]. These catalysts, often based on thiourea or squaramide scaffolds, can simultaneously activate both the electrophile and nucleophile, leading to highly organized transition states and excellent stereoselectivity [20] [22]. For instance, chiral thiourea catalysts have been used to promote the asymmetric addition of trimethylsilyl cyanide to aldehydes, providing access to (3S)-3-methyl-4-oxobutanenitrile with high enantioselectivity [20].
Recent advances in organocatalysis have focused on the development of more efficient and selective catalysts through rational design and optimization [12]. For example, the incorporation of additional functional groups or structural modifications to established catalyst scaffolds has led to improved performance in terms of both activity and selectivity [12] [20]. These developments have expanded the scope of organocatalytic methods for the synthesis of (3S)-3-methyl-4-oxobutanenitrile and related chiral nitriles [12].
Photoredox catalysis has emerged as a powerful tool for the stereocontrolled synthesis of chiral nitriles, including (3S)-3-methyl-4-oxobutanenitrile [13]. This approach harnesses the energy of visible light to generate reactive intermediates under mild conditions, enabling transformations that would be difficult to achieve through traditional methods [13] [27]. The combination of photoredox catalysis with stereocontrolling elements has opened new avenues for the asymmetric synthesis of complex molecules [13].
One approach to the stereoselective synthesis of (3S)-3-methyl-4-oxobutanenitrile involves the photoredox-catalyzed radical addition to chiral imines or oximes [27]. In this method, a photoredox catalyst, typically an iridium or ruthenium complex, is excited by visible light to generate radical species that can undergo stereoselective addition to a chiral acceptor [27] [13]. The stereochemical outcome is controlled by the chiral environment provided by the substrate or an external chiral catalyst [13].
The use of organic dyes as photoredox catalysts has also been explored for the synthesis of chiral nitriles [27]. For example, eosin Y has been employed as a metal-free photocatalyst for the activation of electron-poor oximes, leading to the formation of iminyl radicals that can be further transformed into chiral nitriles [27]. This approach offers a more sustainable alternative to traditional metal-based photoredox catalysis [27].
Table 3: Photoredox-Catalyzed Methods for the Synthesis of (3S)-3-methyl-4-oxobutanenitrile
| Photocatalyst | Reaction Type | Light Source | Chiral Controller | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|---|
| [Ru(bpy)3]Cl2 | Radical addition | Blue LED | Chiral auxiliary | 60-75 | 75-85 | [13] [35] |
| Ir(ppy)3 | Radical cyanation | Blue LED | Chiral ligand | 65-80 | 80-90 | [13] |
| Eosin Y | Oxime activation | Green LED | Chiral substrate | 55-70 | 70-85 | [27] |
| Acridinium salt | Radical coupling | Blue LED | Chiral catalyst | 70-85 | 85-95 | [35] |
The combination of photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, has led to the development of dual catalytic systems with enhanced performance [13]. For instance, the merger of photoredox and nickel catalysis enables the formation of carbon-carbon bonds under mild conditions, providing access to complex chiral nitriles with high stereoselectivity [13]. This approach has been applied to the synthesis of (3S)-3-methyl-4-oxobutanenitrile through the stereoselective incorporation of nitrile groups into suitable precursors [13].
Recent advances in photoredox catalysis have focused on the development of more efficient and selective catalytic systems through the optimization of catalyst structure and reaction conditions [35]. For example, the use of highly oxidizing acridinium-based photocatalysts has enabled challenging transformations with improved yields and stereoselectivity [35]. These developments have expanded the scope of photoredox-catalyzed methods for the synthesis of (3S)-3-methyl-4-oxobutanenitrile and related chiral nitriles [35] [13].
Biocatalytic approaches offer powerful tools for the enantioselective synthesis of (3S)-3-methyl-4-oxobutanenitrile through enzyme-catalyzed transformations [11]. These methods harness the inherent stereoselectivity of enzymes to achieve high levels of enantiocontrol under mild conditions [11] [14]. Biocatalytic routes are particularly attractive due to their environmental friendliness and potential for industrial scalability [11].
Hydroxynitrile lyases (HNLs) have been extensively studied for the asymmetric synthesis of cyanohydrins, which can serve as precursors to (3S)-3-methyl-4-oxobutanenitrile [26] [30]. These enzymes catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones with high enantioselectivity [30]. For example, the HNL from Arabidopsis thaliana (AtHNL) catalyzes the formation of (R)-cyanohydrins, while the HNL from Manihot esculenta (MeHNL) produces the corresponding (S)-cyanohydrins [11] [30].
The immobilization of HNLs within silica microreactors with tortuous and hierarchical pore structures has been shown to enhance enzyme stability and suppress undesired background reactions [11]. This approach enables high substrate conversion (90-95%) while maintaining excellent enantioselectivity (90-98%) with residence times of 3 to 30 minutes [11]. The productivity, measured as space-time yield, can reach values from 60 to 1290 g L⁻¹ h⁻¹, depending on substrate reactivity and flow rate [11].
Table 4: Biocatalytic Methods for the Synthesis of (3S)-3-methyl-4-oxobutanenitrile
| Enzyme | Reaction Type | Reaction Medium | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|---|
| MeHNL | Cyanohydrin formation | Buffer/organic | 5-10 | 85-95 | 95-99 | [11] [30] |
| Aldoxime dehydratase | Oxime dehydration | Whole-cell catalyst | 20-30 | 80-90 | 90-99 | [24] [25] |
| Nitrilase | Nitrile hydrolysis | Buffer | 25-37 | 75-85 | 85-95 | [14] |
| Ketoreductase | Ketone reduction | Buffer/organic | 25-30 | 80-90 | 90-98 | [14] [36] |
Another biocatalytic approach involves the use of aldoxime dehydratases for the enantioselective dehydration of aldoximes to produce chiral nitriles [24] [25]. This cyanide-free method utilizes recombinant Escherichia coli whole-cell catalysts expressing aldoxime dehydratases from various microorganisms [24]. The enzyme catalysts produce nitrile compounds with high enantiomeric excess (>90% ee in many cases) [24]. Interestingly, the enantiospecificity of these reactions can be controlled by using either the E or Z isomers of the racemic aldoxime substrate, which favor different enantiomers of the nitrile products [24] [25].
The biocatalytic asymmetric ring-opening of dihydroisoxazoles represents another innovative approach for the synthesis of chiral β-hydroxy nitriles, which can be further transformed to access (3S)-3-methyl-4-oxobutanenitrile [14]. This method combines the cyanide-free synthesis of chiral nitriles with the Kemp elimination reaction catalyzed by aldoxime dehydratases [14]. The reaction proceeds with broad substrate scope, excellent enantioselectivity (up to 99% ee), and good turnover number (up to 11 s⁻¹) [14].
Butanenitrile, 3-methyl-4-oxo-, (3S)- represents a chiral organic compound with molecular formula C₅H₇NO and molecular weight 97.12 g/mol [1] [2]. The compound exhibits a unique structural architecture combining both nitrile and aldehyde functional groups within a stereochemically defined framework.
The compound features an S-configuration at the third carbon atom, as confirmed by its stereochemical descriptor and isomeric SMILES notation CC@@HC=O [1] [2]. The presence of both electron-withdrawing functional groups significantly influences its thermodynamic characteristics compared to simpler nitrile analogs.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.12 g/mol |
| CAS Registry Number | 702998-98-9 |
| Physical State | Liquid (expected at room temperature) |
| Stereochemistry | S configuration at carbon-3 |
Analysis of related nitrile compounds provides insight into the expected thermodynamic behavior of this compound. 3-Methylbutanenitrile (C₅H₉N), the saturated analog, exhibits a boiling point of 128-130°C and melting point of -101°C with density 0.795 g/cm³ [3]. The introduction of the carbonyl functionality in the target compound would be expected to increase both boiling point and density due to enhanced intermolecular interactions.
Nitrile compounds generally demonstrate elevated boiling points relative to hydrocarbons of comparable molecular weight due to strong permanent dipole-dipole attractions [4]. The cyano group's high electronegativity creates significant molecular polarity, with compounds like acetonitrile (82°C) and propanenitrile (97°C) showing this trend [4].
The dual functional group architecture suggests enhanced intermolecular interactions through multiple mechanisms:
Based on structural analogs, the compound would likely exist as a liquid at ambient conditions with an estimated boiling point range of 140-160°C, considering the molecular weight increase and additional polar functionality compared to 3-methylbutanenitrile [3] [5].
Nitrile compounds demonstrate significant solubility in polar solvents due to their ability to form hydrogen bonds as acceptors [4]. Although nitriles cannot hydrogen bond with themselves, they effectively hydrogen bond with protic solvents through the nitrogen lone pair [4].
The compound's water solubility would be expected to be moderate to good, following the pattern observed for small nitriles. Acetonitrile is completely miscible with water, while longer-chain nitriles show decreasing solubility [4]. The presence of the aldehyde group would enhance water solubility through additional hydrogen bonding sites.
| Solvent Type | Expected Solubility | Interaction Mechanism |
|---|---|---|
| Water | Moderate to Good | Hydrogen bonding with both N and O atoms |
| Methanol/Ethanol | Excellent | Hydrogen bonding and dipole interactions |
| Acetonitrile | Excellent | Dipole-dipole interactions |
Nonpolar solvents would show limited solubility for this compound due to the high polarity of both functional groups [6]. However, aromatic solvents like benzene would demonstrate better solubility than aliphatic hydrocarbons due to π-electron interactions and enhanced dipole accommodation [6] [7].
The partition coefficient behavior would favor polar phases, with the compound showing preferential distribution into more polar solvent systems [8]. This characteristic makes it suitable for extraction and purification procedures using polar/nonpolar solvent pairs [9].
Mixed polarity solvents would provide optimal solubility characteristics, as observed with similar bifunctional compounds [10]. The compound's ability to interact through multiple mechanisms - hydrogen bonding, dipole interactions, and van der Waals forces - suggests good compatibility with solvents of intermediate polarity [11] [12].
The nitrile group exhibits weak basic character with the nitrogen lone pair capable of protonation under strongly acidic conditions [13] [14]. The pKₐ of protonated nitriles typically ranges from 10-12, significantly lower than aliphatic amines due to the electron-withdrawing nature of the cyano carbon [13].
| Functional Group | Acid/Base Character | pKₐ/pKᵦ Range | Active Site |
|---|---|---|---|
| Nitrile (-C≡N) | Weak Base | pKᵦ ~10-12 | Nitrogen lone pair |
| Aldehyde | Neutral/Weak Electrophile | N/A | Oxygen coordination |
| α-Hydrogen (C-3) | Weak Acid | pKₐ ~25-30 | C-H bond |
The aldehyde carbonyl remains largely neutral under normal conditions but can coordinate with Lewis acids [13]. The α-hydrogen adjacent to both electron-withdrawing groups exhibits enhanced acidity (pKₐ ~25-30) compared to typical alkyl hydrogens, enabling deprotonation under strongly basic conditions [15].
Keto-enol tautomerism represents the primary equilibrium process for this compound [16] [17]. The keto form (aldehyde) predominates under normal conditions due to the inherent stability of the C=O bond compared to C=C bonds [16].
| Tautomeric Form | Relative Stability | Conditions Favoring |
|---|---|---|
| Keto Form | >99% | Normal conditions |
| Enol Form | <1% | Basic conditions, elevated temperature |
| Imine Form | <0.1% | Extreme conditions |
The enol tautomer formation involves the α-hydrogen at C-3, creating a C=C double bond between C-2 and C-3 with hydroxyl substitution at C-4 [16] [17]. This process is acid or base catalyzed and becomes more favorable under elevated temperatures [17].
The tautomerization mechanism proceeds through proton transfer steps involving the α-hydrogen and the carbonyl oxygen [16] [18]. The presence of the electron-withdrawing nitrile group stabilizes the enolate intermediate, making the equilibrium more accessible than in simple aldehydes [17].
Intramolecular interactions between the nitrile and aldehyde groups may influence the tautomeric equilibrium position, potentially affecting both reaction kinetics and thermodynamic stability [19].
The nitrile carbon serves as a primary electrophilic center for nucleophilic attack [20] [21]. Nucleophiles approach the linear C≡N system to form sp²-hybridized imine anions as intermediates [21]. Common nucleophiles include water, alcohols, amines, and organometallic reagents [22] [23].
| Reaction Type | Nucleophile | Product | Stereochemical Outcome |
|---|---|---|---|
| Hydrolysis | H₂O/H⁺ or OH⁻ | Carboxylic acids | Retention of configuration |
| Grignard Addition | RMgX | Ketones (after hydrolysis) | Retention of configuration |
| Reduction | LiAlH₄ | Primary amines | Retention of configuration |
Hydrolysis reactions proceed through two-stage mechanisms: initial nucleophilic addition to form amide intermediates, followed by further hydrolysis to carboxylic acids [18] [24]. Both acidic and basic conditions facilitate these transformations through different mechanistic pathways [18] [25].
The aldehyde carbonyl exhibits typical electrophilic behavior with nucleophiles attacking the partially positive carbon [22] [26]. The planar geometry of the carbonyl group allows approach from either face, potentially leading to racemization at the aldehyde carbon unless sterically controlled [26].
Cyanohydrin formation represents a characteristic reaction where cyanide ion adds to the aldehyde, extending the carbon chain [22]. This reaction demonstrates the compound's utility in synthetic transformations requiring carbon-carbon bond formation.
The electron-withdrawing effects of both functional groups create a synergistic activation pattern [27]. The nitrile group (σᵢ = +0.56) and aldehyde group (σᵢ = +0.42) both remove electron density, making adjacent carbons more electrophilic [27].
| Substituent | Electronic Effect | σᵢ Value | Impact on Reactivity |
|---|---|---|---|
| Nitrile (-C≡N) | Strong electron-withdrawing | +0.56 | Activates adjacent carbons |
| Aldehyde (-CHO) | Moderate electron-withdrawing | +0.42 | Activates carbonyl carbon |
| Methyl (-CH₃) | Weak electron-donating | -0.05 | Stabilizes carbocations |
The S-configuration at C-3 influences reaction stereochemistry through steric control [28] [29]. Nucleophilic approaches must consider the three-dimensional arrangement around the chiral center, potentially leading to diastereofacial selectivity in addition reactions [30].
Reaction mechanisms involving the chiral center typically proceed with retention of configuration unless bond-breaking occurs directly at the stereogenic carbon [28] [29]. This stereochemical integrity makes the compound valuable for asymmetric synthesis applications requiring defined stereochemical outcomes.